molecular formula C12H11ClN2OS B8338734 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B8338734
M. Wt: 266.75 g/mol
InChI Key: KTXBMRWMKZZVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorophenylmethyl group and a methylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 2-methylsulfanyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorophenyl)methyl]-2-methylthio-1H-pyrimidin-4-one
  • 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-2-one

Uniqueness

5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenylmethyl and methylsulfanyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11ClN2OS/c1-17-12-14-7-9(11(16)15-12)5-8-3-2-4-10(13)6-8/h2-4,6-7H,5H2,1H3,(H,14,15,16)

InChI Key

KTXBMRWMKZZVKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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